3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate
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Overview
Description
3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate is a synthetic organic compound with the molecular formula C16H16BrNO4 and a molecular weight of 366.21 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with ethyl, isopropyl, and bromo groups, as well as two ester functionalities. These structural features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, altering its electronic properties and reactivity.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides or other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Lacks the ester groups and additional alkyl substitutions.
3,7-Dicarboxylate Quinoline Derivatives: Similar ester functionalities but different substituents on the quinoline core.
Ethyl and Isopropyl Substituted Quinolines: Similar alkyl groups but different positions or additional substituents.
Uniqueness
3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C16H16BrNO4 |
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Molecular Weight |
366.21 g/mol |
IUPAC Name |
3-O-ethyl 7-O-propan-2-yl 4-bromoquinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C16H16BrNO4/c1-4-21-16(20)12-8-18-13-7-10(15(19)22-9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3 |
InChI Key |
XNIKUKSTQUFKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC(C)C |
Origin of Product |
United States |
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